molecular formula C23H18FN3O5S B6493959 (2Z)-2-(benzenesulfonamidoimino)-N-(4-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide CAS No. 866348-17-6

(2Z)-2-(benzenesulfonamidoimino)-N-(4-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide

Cat. No. B6493959
CAS RN: 866348-17-6
M. Wt: 467.5 g/mol
InChI Key: GIKOHPLUZUHYFW-RWEWTDSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring. It has a benzenesulfonamidoimino group, a fluorophenyl group, and a methoxy group attached to the chromene structure. These functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a chromene backbone with various functional groups attached. The presence of these groups could influence the compound’s physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The benzenesulfonamidoimino, fluorophenyl, and methoxy groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the fluorophenyl group could influence the compound’s lipophilicity, which could in turn influence its solubility and permeability .

Mechanism of Action

Without specific experimental data or literature, it’s difficult to predict the exact mechanism of action of this compound. If it has biological activity, it could interact with various biological targets, influenced by its structure and the functional groups present .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and biological activity. It could be of interest in medicinal chemistry if it shows promising biological activity. Further studies could also explore its physical and chemical properties, and how these influence its reactivity .

properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-fluorophenyl)-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O5S/c1-31-20-9-5-6-15-14-19(22(28)25-17-12-10-16(24)11-13-17)23(32-21(15)20)26-27-33(29,30)18-7-3-2-4-8-18/h2-14,27H,1H3,(H,25,28)/b26-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKOHPLUZUHYFW-RWEWTDSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NNS(=O)(=O)C3=CC=CC=C3)C(=C2)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1O/C(=N\NS(=O)(=O)C3=CC=CC=C3)/C(=C2)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(benzenesulfonamidoimino)-N-(4-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide

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